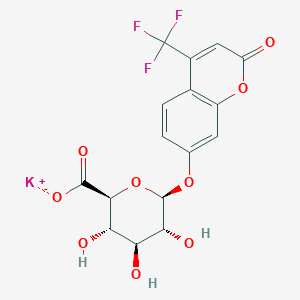

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is a potent fluorescent substrate used in biomedicine to identify certain enzymes involved in drug metabolism. It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms.

Wirkmechanismus

Target of Action

The primary target of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of various drugs and diseases .

Mode of Action

4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt acts as a fluorescent substrate for β-glucuronidase . When the enzyme acts on this compound, it cleaves the glucuronide moiety, resulting in the release of a fluorescent product. This fluorescence can be detected and measured, providing a means of quantifying the activity of β-glucuronidase .

Biochemical Pathways

The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is primarily involved in the glucuronidation pathway . This is a part of phase II drug metabolism, where glucuronic acid is attached to various substances for detoxification and excretion from the body. β-glucuronidase reverses this process by removing the glucuronic acid, and its activity can thus influence the metabolism and efficacy of various drugs .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability. The compound is typically stored at -20°C , indicating that it may be stable under a range of conditions.

Result of Action

The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt results in the production of a fluorescent compound that can be detected and measured . This allows for the quantification of β-glucuronidase activity, which can be useful in various biomedical applications, including the study of drug metabolism .

Vorbereitungsmethoden

The preparation of 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt involves several synthetic routes and reaction conditions. The compound is synthesized by conjugating the b-D-glucuronide moiety with 4-trifluoromethylumbelliferone. The reaction typically involves the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by β-glucuronidase to release 4-trifluoromethylumbelliferone, which is fluorescent.

Oxidation and Reduction:

Substitution: The trifluoromethyl group can participate in substitution reactions, although this is less common due to its stability.

Common reagents and conditions used in these reactions include aqueous buffers, organic solvents, and specific enzymes like β-glucuronidase. The major product formed from the hydrolysis reaction is 4-trifluoromethylumbelliferone.

Wissenschaftliche Forschungsanwendungen

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.

Biology: Employed in the detection and quantification of β-glucuronidase activity in various biological samples.

Medicine: Utilized in diagnostic assays to monitor enzyme activity related to drug metabolism and disease states.

Industry: Applied in quality control processes to ensure the proper functioning of enzymatic reactions in pharmaceutical production

Vergleich Mit ähnlichen Verbindungen

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:

4-Methylumbelliferyl-β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity, but with a methyl group instead of a trifluoromethyl group.

4-Trifluoromethylumbelliferyl glucuronide: A closely related compound with similar applications but may differ in specific properties and uses.

These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a valuable tool in various scientific fields.

Eigenschaften

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROVWIJDQMPRU-KSOKONAESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3KO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)